molecular formula C4H10BBrO2 B1283012 (4-Bromobutyl)boronic acid CAS No. 61632-72-2

(4-Bromobutyl)boronic acid

Cat. No. B1283012
CAS RN: 61632-72-2
M. Wt: 180.84 g/mol
InChI Key: VYJXKSGBEKVCJK-UHFFFAOYSA-N
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Description

“(4-Bromobutyl)boronic acid” is an organic compound with the molecular formula C4H10BBrO2 . It is used as a reactant for the stereoselective preparation of chiral tertiary alkylamines via amination with tetrachlorosilane and alkyl azides .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .


Molecular Structure Analysis

The molecular structure of “(4-Bromobutyl)boronic acid” consists of a boron atom bonded to three oxygen atoms and a four-carbon chain with a bromine atom attached .


Chemical Reactions Analysis

Boronic acids, including “(4-Bromobutyl)boronic acid”, are known for their utility in various chemical reactions. They are often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .


Physical And Chemical Properties Analysis

“(4-Bromobutyl)boronic acid” has a molecular weight of 180.84 g/mol . It has a melting point range of 73.0 - 83.0 °C .

Safety And Hazards

“(4-Bromobutyl)boronic acid” is classified as a hazardous substance. It has been assigned the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively .

Future Directions

Boronic acids, including “(4-Bromobutyl)boronic acid”, are increasingly being utilized in diverse areas of research. Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications. They are also being explored for their potential in biological labelling, protein manipulation and modification, separation, and the development of therapeutics .

properties

IUPAC Name

4-bromobutylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10BBrO2/c6-4-2-1-3-5(7)8/h7-8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJXKSGBEKVCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CCCCBr)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20558816
Record name (4-Bromobutyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromobutyl)boronic acid

CAS RN

61632-72-2
Record name (4-Bromobutyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20558816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
X Chen, K Bastow, B Goz, L Kucera… - Antiviral Chemistry …, 1996 - journals.sagepub.com
… The first step in the synthesis of the candidate boronic acid derivatives is the preparation of 4-bromobutyl boronic acid (1). This was accomplished according to the procedure of Brown …
Number of citations: 22 journals.sagepub.com
C Liu, T Wan, H Wang, S Zhang, Y Ping, Y Cheng - Science advances, 2019 - science.org
Cytosolic protein delivery is of central importance for the development of protein-based biotechnologies and therapeutics; however, efficient intracellular delivery of native proteins …
Number of citations: 287 www.science.org
Y Li - 2016 - core.ac.uk
This thesis reports studies in three separate contexts that show how responsiveness can be introduced or tuned in different molecular systems thus providing desirable control over …
Number of citations: 0 core.ac.uk
X Chen - 1994 - search.proquest.com
… 4-bromobutyl boronic acid to give l-(4-dihydroxyboryl)butyl thymine (10). 6-Chloropurine was reacted first with NaH in DMF, then 4-bromobutyl boronic acid … 4-bromobutyl boronic acid. …
Number of citations: 0 search.proquest.com

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